4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol 4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol 4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol is a natural product found in Osmitopsis asteriscoides with data available.
Brand Name: Vulcanchem
CAS No.: 20053-40-1
VCID: VC21144662
InChI: InChI=1S/C10H18O2/c1-9(2,11)8-4-6-10(3,12)7-5-8/h4,6,8,11-12H,5,7H2,1-3H3/t8-,10-/m0/s1
SMILES: CC1(CCC(C=C1)C(C)(C)O)O
Molecular Formula: C10H18O2
Molecular Weight: 170.25 g/mol

4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol

CAS No.: 20053-40-1

Cat. No.: VC21144662

Molecular Formula: C10H18O2

Molecular Weight: 170.25 g/mol

* For research use only. Not for human or veterinary use.

4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol - 20053-40-1

Specification

CAS No. 20053-40-1
Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
IUPAC Name (1R,4R)-4-(2-hydroxypropan-2-yl)-1-methylcyclohex-2-en-1-ol
Standard InChI InChI=1S/C10H18O2/c1-9(2,11)8-4-6-10(3,12)7-5-8/h4,6,8,11-12H,5,7H2,1-3H3/t8-,10-/m0/s1
Standard InChI Key XWFVRMWMBYDDFY-WPRPVWTQSA-N
Isomeric SMILES C[C@]1(CC[C@H](C=C1)C(C)(C)O)O
SMILES CC1(CCC(C=C1)C(C)(C)O)O
Canonical SMILES CC1(CCC(C=C1)C(C)(C)O)O

Introduction

Chemical Structure and Properties

Basic Chemical Information

4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol features a cyclohexene ring with multiple functional groups, including hydroxyl groups and methyl substituents. Its basic chemical properties are summarized in the following table:

PropertyValue
Molecular FormulaC₁₀H₁₈O₂
Molecular Weight170.25 g/mol
SMILESCC1(CCC(C=C1)C(C)(C)O)O
InChIInChI=1S/C10H18O2/c1-9(2,11)8-4-6-10(3,12)7-5-8/h4,6,8,11-12H,5,7H2,1-3H3
Physical StateLiquid
Functional GroupsHydroxyl, alkene, tertiary alcohol

The compound contains a cyclohexene ring with a double bond between C2 and C3, a tertiary alcohol group at C1, and a 2-hydroxypropan-2-yl substituent at C4 . This molecular structure contributes to its chemical reactivity and physical properties, including its solubility in organic solvents and potential for hydrogen bonding.

Spectroscopic Properties

The spectroscopic properties of 4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol provide valuable information for its identification and characterization. The compound can be analyzed using various analytical techniques including mass spectrometry, NMR spectroscopy, and IR spectroscopy .

The predicted collision cross section (CCS) values for various adducts of the compound are as follows:

Adductm/zPredicted CCS (Ų)
[M+H]⁺171.13796138.2
[M+Na]⁺193.11990148.3
[M+NH₄]⁺188.16450147.6
[M+K]⁺209.09384141.9
[M-H]⁻169.12340138.6
[M+Na-2H]⁻191.10535144.2
[M]⁺170.13013139.8
[M]⁻170.13123139.8

These values are particularly useful in liquid chromatography-mass spectrometry (LC-MS) analyses for identification and quantification purposes .

Isomeric Forms

Trans Isomer

The trans isomer of 4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol, also known as (1R,4R)-2-Menthene-1,8-diol or trans-p-Menth-2-en-1,8-diol, has the hydroxyl group and the 2-hydroxypropan-2-yl group positioned on opposite sides of the cyclohexene ring plane . This trans configuration gives the molecule specific chemical and physical properties.

Key identifiers and properties of the trans isomer include:

PropertyValue
CAS Number54164-90-8
EINECS Number259-006-9
IUPAC Name(1R,4R)-4-(2-hydroxypropan-2-yl)-1-methylcyclohex-2-en-1-ol
InChIKeyXWFVRMWMBYDDFY-UHFFFAOYSA-N
Stereochemistry(1R,4R) configuration
Other IdentifiersDTXSID30202510

The trans isomer's spatial arrangement affects its intermolecular interactions, potentially influencing its solubility, melting point, and biological activity compared to the cis isomer .

Cis Isomer

The cis isomer, known as cis-4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol or cis-p-menth-2-ene-1,8-diol, has the hydroxyl group and the 2-hydroxypropan-2-yl group on the same side of the cyclohexene ring plane . This configuration results in different physical and chemical properties compared to the trans isomer.

Key identifiers and properties of the cis isomer include:

PropertyValue
CAS Number54164-91-9
EINECS Number259-007-4
IUPAC Name(1S,4R)-4-(2-hydroxypropan-2-yl)-1-methylcyclohex-2-en-1-ol
InChIKeyXWFVRMWMBYDDFY-WCBMZHEXSA-N
Stereochemistry(1S,4R) configuration
AppearanceYellow liquid

Synthesis and Preparation

The synthesis of 4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol typically involves the manipulation of terpene derivatives, which are abundant in nature. The specific synthesis route can vary depending on the starting materials and the desired stereochemical outcome (cis or trans isomer).

Common approaches to synthesizing this compound may include:

  • Selective reduction of appropriate cyclohexenone precursors

  • Ring-closing metathesis of acyclic precursors containing the required functional groups

  • Functionalization of natural terpenes through oxidation and substitution reactions

  • Stereoselective transformations to control the configuration of the chiral centers

For research and forensic applications, particularly for the cis isomer used as a reference material, strict analytical specifications are required to ensure quality and reliability. The typical specifications for cis-4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol include:

Inspection ParameterStandardTypical Result
AppearanceYellow liquidConforms
IR SpectroscopyShould conform to the structureConforms
NMR DeterminationShould conform to the structureComplies
Loss On Drying0.5% Max0.16%
HPLC Purity (210 nm)99% Min99.54%

These specifications ensure that the compound meets the required standards for its intended applications, particularly in forensic and analytical settings where high purity is essential .

Applications and Uses

4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol has several applications across different fields:

Reference Material

The cis isomer is primarily used as a certified reference material in research and forensic applications, particularly in the context of cannabinoid analysis . As a reference standard, it ensures the accuracy and reliability of analytical results in these fields, providing a benchmark for method development and validation.

Fragrance Industry

Compounds with similar structures to 4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol are often used in the fragrance industry due to their pleasant odors. The cyclohexene backbone with hydroxyl functionalities is a common structural motif in many fragrance compounds, and this compound may contribute specific olfactory properties to fragrance formulations.

Pharmaceutical Research

The compound has potential applications in pharmaceutical research, particularly for its possible biological activities. The presence of hydroxyl groups and the cyclohexene structure make it a candidate for further investigation in drug development and medicinal chemistry studies.

Natural Product Chemistry

As a compound structurally related to menthene derivatives, it plays a role in natural product chemistry research, serving as a model compound or intermediate in the study of terpene-based natural products.

Current Research and Future Directions

Structural Studies

4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol represents an interesting organic compound with diverse applications, particularly in analytical chemistry as a reference material. Its existence in two stereoisomeric forms—cis and trans—provides a rich area for study in stereochemistry and its effects on chemical and physical properties.

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